molecular formula C15H24N2O2S B2536007 (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1448044-54-9

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2536007
CAS No.: 1448044-54-9
M. Wt: 296.43
InChI Key: ZBMXBCBJWZEXCP-UHFFFAOYSA-N
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Description

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex hybrid structure, incorporating a 1,4-thiazepane ring system modified with a dimethylaminomethyl group at the 3-position, which is linked via a carbonyl group to a 2,5-dimethylfuran-3-yl moiety. This specific structural motif suggests potential for diverse biological activity, drawing parallels to other studied compounds where a ketone functional group connects a heterocyclic system to a saturated nitrogen-containing ring . The presence of both nitrogen and sulfur atoms within the thiazepane ring, combined with the furan oxygen, creates a multi-heteroatom framework that is often explored in the development of novel therapeutic agents. Researchers may investigate this compound as a key scaffold or intermediate in the synthesis of molecules targeting central nervous system (CNS) disorders, given the pharmacological relevance of similar structures containing dimethylamino and tetrahydrofuran groups . Its mechanism of action would be highly dependent on the specific research context, but it may involve interaction with neurological receptors or enzymes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Please note that this product is currently out of stock; contact us for availability.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-11-8-14(12(2)19-11)15(18)17-6-5-7-20-10-13(17)9-16(3)4/h8,13H,5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMXBCBJWZEXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazepan ring and a furan moiety, contributing to its biological profile. The structural formula can be represented as follows:

C13H18N2OS\text{C}_{13}\text{H}_{18}\text{N}_2\text{OS}

Antitumor Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of thiazepan have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Study:
In a study involving a related compound, researchers observed that thiazepan derivatives inhibited the proliferation of A-549 lung cancer cells with an IC50 value below 1 μM, indicating potent cytotoxicity against this cell line .

Neuropharmacological Effects

Compounds containing dimethylamino groups are often linked to neuropharmacological activities. The dimethylamino group may enhance blood-brain barrier permeability, allowing for central nervous system effects.

Research Findings:
A related study demonstrated that similar compounds acted as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders .

The mechanisms by which this compound exerts its biological effects may include:

  • Receptor Modulation: Interaction with serotonin and dopamine receptors.
  • Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation.
  • Signal Transduction Pathways: Modulation of pathways such as MAPK/ERK and PI3K/Akt that are critical in cell survival and growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in A-549 cells
NeuropharmacologicalPotential SSRI activity
Enzyme InhibitionInhibits cancer proliferation

Table 2: Comparison with Related Compounds

Compound NameIC50 (μM)Activity Type
Compound A (similar structure)<1.0Antitumor
Compound B (dimethylamino derivative)0.5Neuropharmacological
(3-((Dimethylamino)methyl)-1,4-thiazepan)TBDTBD

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a thiazepane ring and a furan moiety. Its molecular formula is C14H20N2OSC_{14}H_{20}N_2OS with a molecular weight of approximately 280.39 g/mol. The presence of the dimethylamino group enhances its pharmacological potential, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, thiazepane derivatives have been studied for their ability to inhibit bacterial growth. A study on related thiazepane compounds found significant antibacterial activity against various strains, suggesting that (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone may also possess similar properties .

Anticancer Potential

Thiazepane derivatives have been explored for their anticancer effects. A recent investigation into thiazepane-based compounds demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . This positions this compound as a potential candidate for further anticancer studies.

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological effects. Compounds with similar structural features have been studied for their impact on neurotransmitter systems. For instance, some studies indicate that such compounds can act as modulators of serotonin and dopamine receptors, which are crucial in treating mood disorders .

Pain Management

Research into related thiazepane compounds has shown analgesic properties in animal models. The mechanism often involves the inhibition of pain pathways in the central nervous system, indicating that this compound could be explored for pain management applications .

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. The thiazepane and furan rings can be utilized in various chemical reactions to create new derivatives with enhanced biological activity or novel properties .

Case Studies

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth observed in related thiazepane derivatives.
Anticancer EffectsInduction of apoptosis in cancer cell lines through modulation of signaling pathways.
NeuropharmacologyPotential modulation of serotonin and dopamine receptors indicated in similar compounds.
Pain ManagementAnalgesic effects noted in animal models using related thiazepane compounds.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Methanone Derivatives

Compound Heterocyclic Components Key Substituents Potential Applications
Target Compound 1,4-Thiazepane, 2,5-dimethylfuran Dimethylamino-methyl Hypothetical: CNS/oncology
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole, thiophene Cyano, amino, hydroxy Synthetic intermediate
(4-Hydroxyphenyl)[5-substituted-2-thioxo-1,3,4-thiadiazol-3-yl]methanone derivatives Thiadiazole, benzene Hydroxy, alkyl/aryl Antitumor agents
Sulfonylurea triazine esters (e.g., metsulfuron methyl ester) Triazine, benzene Sulfonylurea, methoxy Herbicides

Key Observations :

  • The target compound’s 1,4-thiazepane and dimethylfuran groups distinguish it from pyrazole/thiophene (7a) or thiadiazole-based analogs .
  • Unlike sulfonylurea herbicides (e.g., metsulfuron), the target lacks a triazine core or sulfonyl group, suggesting divergent applications .

Table 3: Activity of Analogous Methanone Derivatives

Compound Reported Activity Mechanism/Notes Reference
Target Compound No direct data
Thiadiazolyl methanones Antitumor (in vitro) EGFR inhibition, apoptosis induction
Sulfonylurea esters Herbicidal Acetolactate synthase (ALS) inhibition

Insights :

  • Thiadiazole-based methanones exhibit antitumor activity via kinase inhibition, suggesting the target compound’s thiazepane and furan groups could be optimized for similar targets .

Physicochemical Properties

The dimethylamino group in the target compound likely increases solubility in polar solvents compared to non-polar analogs (e.g., sulfonylurea herbicides). However, its larger heterocyclic framework (thiazepane vs. triazine) may reduce metabolic stability.

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound?

The synthesis involves multi-step routes, typically starting with the formation of the 1,4-thiazepane core via cyclization reactions. Key steps include:

  • Nucleophilic substitution to introduce the dimethylamino-methyl group at position 3 of the thiazepane ring.
  • Coupling reactions (e.g., amidation or ketone formation) to attach the 2,5-dimethylfuran-3-yl moiety. Purification often employs column chromatography or recrystallization. Critical parameters include solvent choice (e.g., THF or dichloromethane) and temperature control to avoid side reactions .

Q. Which structural characterization techniques are essential for verifying the compound’s identity?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve the 3D conformation of the thiazepane ring and furan-methanone linkage .

Q. How should researchers design initial pharmacological screening assays for this compound?

Prioritize in vitro assays targeting receptors or enzymes associated with the structural motifs:

  • GPCRs (e.g., serotonin or histamine receptors due to the thiazepane’s similarity to known ligands).
  • Kinase inhibition assays (the dimethylfuran group may interact with ATP-binding pockets). Use dose-response curves (1 nM–100 µM) and include positive controls (e.g., reference inhibitors) .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC/UPLC with UV/Vis or MS detection to quantify purity (>95% is typical for research-grade material).
  • Accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure to identify degradation pathways .

Q. How can researchers evaluate the compound’s initial bioactivity in cellular models?

Employ cell viability assays (e.g., MTT or resazurin) in cancer or immune cell lines. For mechanistic insights:

  • Measure apoptosis markers (e.g., caspase-3 activation).
  • Perform transcriptomic profiling to identify dysregulated pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Apply Design of Experiments (DoE) to test variables:

  • Catalyst loading (e.g., palladium catalysts for coupling steps).
  • Reaction time/temperature (e.g., 0°C for sensitive intermediates).
  • Solvent polarity (e.g., DMF vs. THF for cyclization efficiency). Use LC-MS to monitor reaction progress in real-time .

Q. How should contradictory bioactivity data across assays be resolved?

  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity).
  • Assess off-target effects via proteome-wide profiling (e.g., kinome screens).
  • Replicate experiments under standardized conditions to rule out variability in cell culture or assay protocols .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

Synthesize analogs with:

  • Modified thiazepane substituents (e.g., replacing dimethylamino with pyrrolidine).
  • Alternate heterocycles (e.g., replacing dimethylfuran with thiophene). Compare IC₅₀ values in dose-response assays to map pharmacophore requirements .

Q. How can the compound’s stability in biological matrices be evaluated?

Conduct pharmacokinetic studies :

  • Plasma stability assays (37°C, 1–24 hours) with LC-MS quantification.
  • Microsomal incubation (human/rat liver microsomes) to assess metabolic degradation.
  • CYP450 inhibition assays to predict drug-drug interaction risks .

Q. What methodologies are recommended for in-depth toxicity profiling?

  • Genotoxicity : Ames test for mutagenicity.
  • Cardiotoxicity : hERG channel inhibition assays.
  • In vivo toxicity : Acute and sub-chronic studies in rodent models, monitoring organ histopathology and serum biomarkers .

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